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molecular formula C27H32N2O8 B8306066 3-[2-(Acetyloxymethyl)-3-methyl-4-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]phenyl]-2-(phenylmethoxycarbonylamino)-2-propenoic acid methyl ester CAS No. 885608-17-3

3-[2-(Acetyloxymethyl)-3-methyl-4-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]phenyl]-2-(phenylmethoxycarbonylamino)-2-propenoic acid methyl ester

Cat. No. B8306066
M. Wt: 512.6 g/mol
InChI Key: OZZPXUDOSXJZNE-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

Palladium (II) acetate (105 mg, 0.43 mmol) was added to a mixture of acetic acid 3-tert-butoxycarbonylamino-6-iodo-2-methyl-benzyl ester (2.89 g, 7.1 mmol), Z-dehydroalanine methyl ester (2.20 g, 9.4 mmol), tetrabutylammonium chloride hydrate (2.70 g, 9.7 mmol), and sodium bicarbonate (1.80 g, 21.4 mmol) in THF (100 mL). Reaction was heated at reflux for 3.75 hours. Mixture was cooled to room temperature then filtered through a plug of silica gel eluting 70% ethyl acetate-hexanes (500 mL). Filtrate was concentrated in vacuo. Silica gel chromatography afforded the title compound as a yellow solid in 69% yield. 1H NMR (300 MHz, CDCl3): δ=7.79 (d, J=8.4, 1H), 7.42 (s, 1H), 7.27 (m, 6H), 6.30 (s, 1H), 5.11 (s, 2H), 5.02 (s, 2H), 3.81 (s, 3H), 2.21 (s, 3H), 2.02 (s, 3H), 1.51 (s, 9H). MS m/e (M−H)−=511.0.
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([CH3:21])=[C:11]([C:17](I)=[CH:18][CH:19]=1)[CH2:12][O:13][C:14](=[O:16])[CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:22][O:23][C:24]([C:26]([NH:28][C:29]([O:31][CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:30])=[CH2:27])=[O:25].C(=O)(O)[O-].[Na+]>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:22][O:23][C:24](=[O:25])[C:26]([NH:28][C:29]([O:31][CH2:32][C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)=[O:30])=[CH:27][C:17]1[CH:18]=[CH:19][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[C:10]([CH3:21])[C:11]=1[CH2:12][O:13][C:14](=[O:16])[CH3:15] |f:2.3,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=C(COC(C)=O)C(=CC1)I)C
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2.7 g
Type
catalyst
Smiles
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
105 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.75 hours
Duration
3.75 h
FILTRATION
Type
FILTRATION
Details
then filtered through a plug of silica gel eluting 70% ethyl acetate-hexanes (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(=CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C)COC(C)=O)NC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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